molecular formula C10H12O3 B2649469 3,4-Hexanofuran-2,5-dione CAS No. 4936-19-0

3,4-Hexanofuran-2,5-dione

Cat. No.: B2649469
CAS No.: 4936-19-0
M. Wt: 180.203
InChI Key: TYHJNFNJPLZGIM-UHFFFAOYSA-N
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Description

3,4-Hexanofuran-2,5-dione is an organic compound belonging to the furan family. Furans are five-membered aromatic heterocycles containing one oxygen atom. This compound is characterized by its unique structure, which includes a furan ring fused with a hexane chain. It is a colorless liquid with significant applications in various fields due to its reactive nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Hexanofuran-2,5-dione can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is highly efficient and widely used in the preparation of furans.

Industrial Production Methods: Industrial production of this compound often involves the use of palladium or gold catalysts to facilitate the cyclization of diols and triols in an aqueous medium . This method is advantageous due to its high yield and the ability to recycle the catalyst.

Chemical Reactions Analysis

Types of Reactions: 3,4-Hexanofuran-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The furan ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions vary based on the specific reagents and conditions. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3,4-Hexanofuran-2,5-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Hexanofuran-2,5-dione involves its interaction with various molecular targets. The compound’s furan ring can undergo electrophilic aromatic substitution, allowing it to interact with enzymes and other proteins. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules .

Comparison with Similar Compounds

Uniqueness: 3,4-Hexanofuran-2,5-dione is unique due to its specific hexane chain fused with the furan ring, which imparts distinct chemical properties and reactivity compared to other furan derivatives.

Properties

IUPAC Name

4,5,6,7,8,9-hexahydrocycloocta[c]furan-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9-7-5-3-1-2-4-6-8(7)10(12)13-9/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHJNFNJPLZGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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